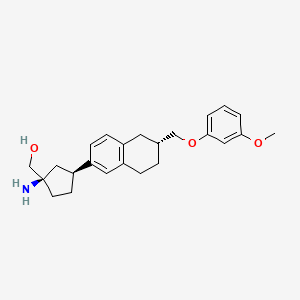

S1P1 agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H31NO3 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

[(1R,3S)-1-amino-3-[(6R)-6-[(3-methoxyphenoxy)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |

InChI |

InChI=1S/C24H31NO3/c1-27-22-3-2-4-23(13-22)28-15-17-5-6-19-12-20(8-7-18(19)11-17)21-9-10-24(25,14-21)16-26/h2-4,7-8,12-13,17,21,26H,5-6,9-11,14-16,25H2,1H3/t17-,21+,24-/m1/s1 |

InChI Key |

ULPUUXGQQJQWLG-QATBIIFWSA-N |

Isomeric SMILES |

COC1=CC(=CC=C1)OC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel S1P1 Agonists: A Technical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and evaluation of novel Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, providing researchers and drug development professionals with a comprehensive technical overview of this promising therapeutic class.

Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for a range of autoimmune diseases, most notably multiple sclerosis. As a G protein-coupled receptor (GPCR), S1P1 plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs. Agonism of S1P1 leads to its internalization, effectively sequestering lymphocytes and preventing their infiltration into sites of inflammation. This mechanism of action forms the basis for the therapeutic efficacy of approved S1P1 modulators. This technical guide provides a detailed overview of the discovery and synthesis of novel S1P1 agonists, encompassing key experimental protocols, quantitative data analysis, and a visual representation of the underlying biological pathways and drug discovery workflows.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by its endogenous ligand, sphingosine-1-phosphate, or synthetic agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation, and the Ras-MAPK pathway, which is involved in cell growth and differentiation. Furthermore, agonist binding induces the recruitment of β-arrestin, which not only desensitizes the receptor by promoting its internalization but can also initiate G protein-independent signaling cascades.

The Core Mechanism of S1P1 Agonists in Lymphocyte Trafficking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in the regulation of lymphocyte trafficking. It covers the fundamental principles of S1P signaling, the molecular interactions of S1P1 agonists, the subsequent intracellular signaling cascades, and the resulting physiological effects on lymphocyte movement. This document also includes summaries of key quantitative data and detailed experimental protocols for relevant assays.

Introduction: The S1P-S1P1 Axis in Immune Surveillance

The recirculation of lymphocytes between the blood, secondary lymphoid organs (SLOs), and lymph is a cornerstone of adaptive immunity, enabling immune surveillance and rapid response to pathogens. A critical regulator of this process is the sphingosine-1-phosphate (S1P) signaling axis. S1P is a bioactive lysophospholipid present in high concentrations in the blood and lymph, while its levels are kept low within lymphoid tissues such as lymph nodes and Peyer's patches. This concentration gradient is essential for guiding the egress of lymphocytes from SLOs back into circulation[1].

Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), on their surface. The engagement of S1P1 by S1P is a crucial signal that promotes the departure of lymphocytes from the low-S1P environment of the lymphoid tissues into the high-S1P environment of the efferent lymph and blood[1][2]. S1P1 agonists are a class of therapeutic agents that modulate this process, leading to profound effects on lymphocyte distribution and representing a significant strategy for the treatment of autoimmune diseases.

Detailed Mechanism of Action of S1P1 Agonists

The primary mechanism of action of S1P1 agonists involves their interaction with the S1P1 receptor on lymphocytes, which ultimately leads to the sequestration of these immune cells within secondary lymphoid organs. This effect is a consequence of the disruption of the natural S1P gradient sensing by lymphocytes.

The S1P Gradient and Lymphocyte Egress

The maintenance of a steep S1P gradient between the blood/lymph and lymphoid tissues is fundamental for normal lymphocyte trafficking[1]. Lymphocytes within SLOs are retained by signals from chemokine receptors like CCR7. For egress, lymphocytes must overcome these retention signals, a process that is dependent on S1P1 signaling[3]. The high concentration of S1P in the lymph acts as a chemoattractant, guiding S1P1-expressing lymphocytes out of the lymphoid parenchyma and into the lymphatic sinuses.

S1P1 Receptor Activation and Downstream Signaling

S1P1 is a Gαi-coupled receptor. Upon binding of an agonist, such as the endogenous ligand S1P or a therapeutic agonist, the receptor undergoes a conformational change that activates the heterotrimeric G protein. This leads to the dissociation of the Gαi and Gβγ subunits, which then initiate downstream signaling cascades. Key pathways activated by S1P1 include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Rac GTPase pathway, which are involved in cell survival and migration.

Receptor Internalization, Degradation, and Functional Antagonism

A key aspect of the mechanism of action of therapeutic S1P1 agonists is the induction of receptor internalization and degradation. While the natural ligand S1P promotes receptor internalization and recycling, synthetic agonists like FTY720-P (the active form of fingolimod) lead to persistent internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor. This sustained downregulation of surface S1P1 renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes. This process is often referred to as "functional antagonism".

Quantitative Data on S1P1 Agonists

The development of S1P1 agonists has led to a variety of compounds with different potencies and selectivities. The following tables summarize key quantitative data for several well-characterized S1P1 agonists.

Table 1: S1P1 Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Reference |

| S1P | Human S1P1 | 0.3 | |

| FTY720-P | Human S1P1 | 0.33 | |

| Siponimod (BAF312) | Human S1P1 | 0.39 | |

| Ponesimod | Human S1P1 | 5.7 (EC50) | |

| SEW2871 | Human S1P1 | 13 |

Table 2: In Vitro Functional Activity of S1P1 Agonists

| Compound | Assay Type | Cell Line | Potency (EC50 in nM) | Reference |

| S1P | GTPγS Binding | hS1P1-CHO | 0.4 | |

| FTY720-P | GTPγS Binding | hS1P1-CHO | 0.2 | |

| Siponimod (BAF312) | GTPγS Binding | hS1P1-CHO | 0.39 | |

| Ponesimod | Gαi Signaling | hS1P1-CHO | 5.7 | |

| SEW2871 | GTPγS Binding | hS1P1-CHO | 13 |

Table 3: In Vivo Efficacy of S1P1 Agonists

| Compound | Animal Model | Dose | Maximum Lymphocyte Reduction (%) | Time to Max Reduction (hours) | Reference |

| FTY720 | Rat | 2.5 mg/kg (oral) | ~80 | 24 | |

| Ponesimod | Rat | 10 mg/kg (oral) | ~75 | 12 | |

| SEW2871 | Mouse | 20 mg/kg (oral) | ~60 | 5 |

Detailed Experimental Protocols

The characterization of S1P1 agonists relies on a set of key in vitro and in vivo assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the S1P1 receptor by competing with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells overexpressing human S1P1.

-

[³²P]S1P or [³³P]S1P as the radioligand.

-

Assay buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compounds dissolved in DMSO.

-

96-well glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Dilute the S1P1 membrane preparation in assay buffer to the desired concentration (e.g., 1-2 µg protein/well).

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of the membrane preparation to each well.

-

Add 50 µL of the test compound dilutions to the respective wells.

-

Add 50 µL of the radioligand solution (final concentration ~0.1-0.2 nM) to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of the Gαi protein coupled to the S1P1 receptor upon agonist binding.

Materials:

-

Membrane preparations from cells overexpressing human S1P1.

-

[³⁵S]GTPγS as the radiolabeled guanine nucleotide analog.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Dilute the S1P1 membrane preparation in assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, test compound dilutions, and [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Determine the EC50 value of the test compound by non-linear regression analysis of the dose-response curve.

In Vivo Lymphocyte Trafficking Assay

This assay evaluates the in vivo efficacy of an S1P1 agonist by measuring the reduction in peripheral blood lymphocyte counts.

Materials:

-

Rodent model (e.g., mice or rats).

-

Test compound formulated for oral or intravenous administration.

-

Anticoagulant (e.g., EDTA).

-

Automated hematology analyzer or flow cytometer.

Procedure:

-

Acclimate the animals to the housing conditions.

-

Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein).

-

Administer the test compound to the treatment group and the vehicle to the control group.

-

Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours).

-

Determine the total lymphocyte count in each blood sample using an automated hematology analyzer or by flow cytometry with lymphocyte-specific markers (e.g., CD4, CD8, B220).

-

Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.

-

Plot the mean percentage change in lymphocyte count versus time for each treatment group to determine the extent and duration of lymphopenia.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of S1P1 Agonists: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for sphingosine-1-phosphate receptor 1 (S1P1) agonists. Understanding these relationships is critical for the rational design of potent and selective S1P1 modulators for the treatment of autoimmune diseases such as multiple sclerosis. This document provides a summary of quantitative SAR data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental pathways.

Introduction to S1P1 and its Therapeutic Potential

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is highly expressed on lymphocytes and plays a crucial role in regulating their egress from secondary lymphoid organs.[1] Agonism of S1P1 leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into tissues, thereby exerting an immunosuppressive effect.[1][2]

The first-in-class S1P receptor modulator, fingolimod (FTY720), is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5. While effective, its lack of selectivity, particularly its agonism at the S1P3 receptor, has been linked to cardiovascular side effects such as bradycardia.[3] This has driven the development of second-generation, selective S1P1 agonists with improved safety profiles.[4]

S1P1 Signaling Pathway

Upon agonist binding, the S1P1 receptor couples primarily to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation can stimulate the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation. A key event in the mechanism of action for immunosuppression is the agonist-induced internalization of the S1P1 receptor, which is mediated by G protein-coupled receptor kinase 2 (GRK2).

Caption: S1P1 receptor signaling cascade upon agonist binding.

Structure-Activity Relationship (SAR) Studies

The development of selective S1P1 agonists has led to the exploration of diverse chemical scaffolds. The general pharmacophore for S1P1 agonists consists of a polar headgroup that interacts with the receptor's binding pocket and a hydrophobic tail that occupies a lipid-binding channel.

Triaryl Tetrahydroisoquinoline (THIQ) Derivatives

A series of triaryl THIQ derivatives has been investigated, leading to the discovery of potent and selective S1P1 agonists. The SAR for this series highlights the importance of the substitution pattern on the distal phenyl ring and the nature of the acidic moiety.

| Compound | R1 | R2 | S1P1 EC50 (nM) | S1P3 EC50 (nM) |

| 1a | H | H | 1.5 | 1500 |

| 1b | 3-CN | H | 0.3 | >10000 |

| 1c | 3-CN | 4-O-iPr | 0.2 | >10000 |

| 1d | 3-Cl | 4-O-iPr | 0.5 | 8000 |

| 1e | 3-CF3 | 4-O-iPr | 0.4 | >10000 |

Data summarized from ACS Med. Chem. Lett. 2011, 2, 5, 384–388.

Ethanolamine-Based Agonists

Ethanolamine-based scaffolds with a terminal carboxylic acid have been developed as direct-acting S1P1 agonists. These compounds exhibit high potency and selectivity over the S1P3 receptor.

| Compound | R | S1P1 EC50 (nM) | S1P3 EC50 (nM) |

| 2a | H | 1.2 | >10000 |

| 2b | 4-Cl | 0.5 | >10000 |

| 2c | 4-CF3 | 0.3 | >10000 |

| 2d | 3,4-di-Cl | 0.2 | >10000 |

Data summarized from J. Med. Chem. 2016, 59, 13, 6248–6264.

Triazole and Isoxazoline Derivatives

More recent studies have explored triazole and isoxazoline derivatives as novel S1P1 agonists. These efforts have yielded compounds with excellent in vitro efficacy and drug-like properties.

| Compound | Scaffold | S1P1 Internalization EC50 (nM) | β-arrestin EC50 (nM) |

| 3a | Triazole | 25.6 | 35.4 |

| 3b | Isoxazoline | 11.8 | 7.03 |

Data summarized from J. Med. Chem. 2022, 65, 4, 3074–3092.

Experimental Protocols

The evaluation of S1P1 agonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and functional activity.

[³²P]S1P Radioligand Binding Assay

This competitive binding assay measures the affinity of a test compound for the S1P1 receptor by quantifying its ability to displace the radiolabeled endogenous ligand, [³²P]S1P.

Materials:

-

S1P1-expressing cell membranes

-

[³²P]S1P

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA

-

Test compounds

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the S1P1 membranes, [³²P]S1P (at a concentration near its Kd), and the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

S1P1-expressing cell membranes

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP

-

Test compounds

-

96-well filter plates or SPA beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the S1P1 membranes, GDP, and the test compound. Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration and washing (for filter-based assays) or by centrifugation (for SPA-based assays).

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the EC50 and Emax values by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

Experimental Workflow for S1P1 Agonist Evaluation

The discovery and development of S1P1 agonists typically follow a structured workflow, from initial screening to in vivo efficacy studies.

References

- 1. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Selective S1P1 Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective sphingosine-1-phosphate receptor 1 (S1P1) modulators represent a significant class of therapeutic agents, primarily indicated for autoimmune diseases such as multiple sclerosis.[1][2] Their unique mechanism of action, which involves the functional antagonism and subsequent internalization of the S1P1 receptor, leads to the sequestration of lymphocytes within lymph nodes, thereby preventing their infiltration into sites of inflammation.[3][4] This guide provides an in-depth technical overview of the pharmacological profile of these modulators, focusing on their mechanism of action, signaling pathways, and key experimental data. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel S1P1-targeted therapies.

Introduction to S1P1 Receptor Signaling

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[5] These receptors are involved in a myriad of physiological processes, including lymphocyte trafficking, vascular development, and endothelial barrier function. The S1P1 receptor, highly expressed on lymphocytes and endothelial cells, plays a crucial role in regulating immune cell egress from secondary lymphoid organs. The steep S1P gradient between the lymph/blood (high concentration) and lymphoid tissues (low concentration) is essential for guiding lymphocytes out of the lymph nodes.

Selective S1P1 receptor modulators are small molecules designed to interact with this receptor. While they initially act as agonists, their therapeutic effect stems from their ability to induce persistent internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient. This "functional antagonism" effectively traps lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes available to mount an inflammatory response in tissues like the central nervous system (CNS).

Mechanism of Action: From Agonism to Functional Antagonism

The binding of a selective S1P1 modulator initiates a cascade of intracellular events that ultimately leads to the removal of the receptor from the cell surface. This process is distinct from the transient internalization induced by the endogenous ligand, S1P, which is typically followed by rapid recycling of the receptor back to the plasma membrane.

Receptor Binding and G Protein Coupling

S1P1 exclusively couples to the Gi/o family of G proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It also activates other downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK pathway, which are involved in cell survival and proliferation.

β-Arrestin Recruitment and Receptor Internalization

A critical step in the action of S1P1 modulators is the recruitment of β-arrestin. FTY720-P (the active form of fingolimod) has been shown to be more efficacious at recruiting β-arrestin to the S1P1 receptor compared to the natural ligand S1P. This enhanced β-arrestin recruitment is a key driver of the persistent receptor internalization.

The internalization of the S1P1 receptor complex occurs primarily through a clathrin-mediated pathway. Following internalization, the receptor is trafficked to early endosomes, a process involving the small GTPase Rab5.

Receptor Trafficking and Degradation

While S1P binding leads to receptor recycling back to the cell surface, modulators like FTY720-P direct the receptor towards a degradative pathway. This involves the trafficking of the receptor from early endosomes to late endosomes and lysosomes, a process mediated by Rab7. The unique ability of these synthetic agonists to induce polyubiquitination of the S1P1 receptor targets it for proteasomal and lysosomal degradation. This sustained loss of surface receptors is the molecular basis for the long-lasting sequestration of lymphocytes.

Pharmacological Properties of Key Selective S1P1 Modulators

Several S1P1 receptor modulators have been developed, each with distinct pharmacological profiles. The first-generation modulator, fingolimod, is non-selective and binds to S1P1, S1P3, S1P4, and S1P5. Newer, second-generation modulators exhibit increased selectivity for S1P1 and S1P5, which is thought to improve their safety profile by avoiding off-target effects associated with S1P3 activation, such as bradycardia.

| Modulator | Receptor Selectivity | Elimination Half-life | Active Metabolites |

| Fingolimod | S1P1, S1P3, S1P4, S1P5 | 6-9 days | Yes |

| Siponimod | S1P1, S1P5 | ~30 hours | No |

| Ozanimod | S1P1, S1P5 | ~21 hours (parent); up to 16 days (metabolites) | Yes |

| Ponesimod | S1P1 | ~33 hours | No |

| Etrasimod | S1P1, S1P4, S1P5 | ~30 hours | No |

This table summarizes key pharmacological properties of selected S1P1 receptor modulators.

Experimental Protocols for Characterizing S1P1 Modulators

A variety of in vitro and in vivo assays are employed to characterize the pharmacological profile of selective S1P1 receptor modulators.

Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for the S1P1 receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free bovine serum albumin (BSA).

-

Radioligand: A radiolabeled S1P analog, such as [³²P]S1P or [³H]-FTY720-P, is used.

-

Competition: Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the S1P1 receptor-containing membranes.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the binding of a modulator to the S1P1 receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor agonism.

-

Membrane Preparation: Use membranes from cells expressing the S1P1 receptor.

-

Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation and Detection: Separate bound and free [³⁵S]GTPγS via filtration and quantify the bound radioactivity.

-

Data Analysis: Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Protocol: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor.

-

Cell Line: Use a cell line co-expressing the S1P1 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Stimulation: Treat the cells with varying concentrations of the test compound.

-

Detection: Monitor the translocation of the β-arrestin fusion protein from the cytoplasm to the cell membrane using high-content imaging or other detection methods.

-

Data Analysis: Quantify the extent of β-arrestin translocation to determine the EC50 and Emax.

Protocol: Receptor Internalization Assay

This assay measures the ability of a compound to induce the internalization of the S1P1 receptor.

-

Cell Line: Use cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).

-

Treatment: Expose the cells to the test compound for a defined period.

-

Imaging: Visualize the subcellular localization of the S1P1-EGFP using fluorescence microscopy or high-content imaging.

-

Quantification: Quantify the decrease in cell surface fluorescence or the increase in intracellular vesicles containing the tagged receptor.

-

Data Analysis: Determine the EC50 for receptor internalization.

In Vivo Pharmacodynamic Assays

These assays assess the physiological effects of S1P1 modulators in living organisms.

Protocol: Lymphocyte Sequestration in Rodents

-

Animal Model: Use mice or rats.

-

Dosing: Administer the test compound orally or via another appropriate route.

-

Blood Sampling: Collect blood samples at various time points post-dosing.

-

Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

-

Data Analysis: Plot the lymphocyte count over time to assess the magnitude and duration of lymphopenia.

Visualizing Key Pathways and Processes

S1P1 Receptor Signaling Pathway

Caption: S1P1 receptor signaling cascade initiated by a selective modulator.

Experimental Workflow for S1P1 Modulator Characterization

Caption: A typical workflow for the pharmacological characterization of a novel S1P1 modulator.

Safety and Tolerability Profile

While selective S1P1 modulators offer a targeted approach to immunosuppression, their interaction with S1P receptors can lead to certain adverse events. First-dose effects can include a transient reduction in heart rate and atrioventricular conduction delays. Other potential side effects include a mild increase in blood pressure, macular edema, and an increased risk of infections. The development of more selective S1P1 modulators aims to mitigate some of these risks, particularly the cardiovascular effects associated with S1P3 activation. Dose titration strategies are often employed to improve the tolerability of these agents.

Conclusion

Selective S1P1 receptor modulators are a cornerstone of therapy for certain autoimmune diseases, with a well-defined and unique mechanism of action. A thorough understanding of their pharmacological profile, from receptor binding kinetics and signaling to in vivo pharmacodynamics, is essential for the development of next-generation therapies with improved efficacy and safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field. Continued research into the nuances of S1P1 receptor biology will undoubtedly pave the way for novel therapeutic interventions targeting this important signaling pathway.

References

- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: S1P1 as a Therapeutic Target for Neuroinflammation

An In-depth Technical Guide to the Early-Stage Development of S1P1 Agonists for Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Sphingosine-1-phosphate (S1P) receptors are a class of five G protein-coupled receptors (GPCRs), S1PR1-5, that play critical roles in a multitude of physiological and pathological processes.[1][2] The receptor subtype S1P1 is a key regulator of immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs into the systemic circulation.[3] This mechanism has established S1P1 as a major therapeutic target for autoimmune diseases. The development and approval of Fingolimod (FTY720), the first oral S1P receptor modulator for relapsing-remitting multiple sclerosis (MS), validated this approach and spurred further research into more selective S1P1 agonists.[3][4]

Beyond its role in the peripheral immune system, S1P1 is also expressed on various cells within the central nervous system (CNS), including astrocytes, microglia, and oligodendrocytes. Emerging evidence indicates that direct modulation of S1P1 on these cells can influence neuroinflammatory processes, offering a dual mechanism of action for treating neurodegenerative diseases like MS. This guide provides a technical overview of the core methodologies, signaling pathways, and data evaluation involved in the early-stage development of novel S1P1 agonists for neuroinflammation.

Core Mechanism of Action

The therapeutic effect of S1P1 agonists in neuroinflammation is primarily attributed to two distinct mechanisms:

-

Peripheral Lymphocyte Sequestration: S1P1 on lymphocytes is essential for their egress from lymph nodes, following the natural S1P gradient in the blood and lymph. S1P1 agonists bind to these receptors, inducing their internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. The resulting reduction in circulating lymphocytes, known as lymphopenia, limits the migration of autoreactive immune cells into the CNS, thereby reducing inflammatory attacks on myelin and neurons.

-

Direct CNS Effects: S1P1 agonists can cross the blood-brain barrier and directly interact with S1P1 receptors expressed on CNS resident cells. On astrocytes, S1P1 signaling can be complex; while some studies suggest a role in driving central sensitization and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, others indicate that S1P1 modulation can be neuroprotective. For example, S1P1 signaling is implicated in promoting oligodendrocyte survival and myelination. The net effect in the CNS is an area of active investigation, with the potential to reduce excitotoxicity and support neural cell function.

Early-Stage Drug Discovery and Development Workflow

The preclinical development of a novel S1P1 agonist follows a structured workflow from initial screening to the selection of a clinical candidate. This process involves a series of in vitro and in vivo assays designed to assess potency, selectivity, and efficacy.

Caption: A typical workflow for the preclinical development of S1P1 agonists.

Key Signaling Pathways

Understanding the signaling cascades initiated by S1P1 activation is crucial for rational drug design.

S1P1-Mediated Lymphocyte Egress and Agonist Action

The primary mechanism of approved S1P1 modulators relies on disrupting the natural lymphocyte trafficking process.

Caption: S1P1 agonists induce receptor internalization, trapping T-cells in lymph nodes.

S1P1 Signaling in Astrocytes and Neuroinflammation

Within the CNS, S1P1 signaling in glial cells can contribute to the inflammatory milieu.

Caption: S1P1 activation in astrocytes can trigger pro-inflammatory signaling cascades.

Quantitative Data Summary

The following tables summarize key quantitative data for representative S1P1 agonists and experimental models found in the literature.

Table 1: In Vitro Receptor Binding and Functional Potency

| Compound/Ligand | Receptor Target(s) | Assay Type | Cell Line/System | Potency (nM) | Reference |

| Sphingosine-1-Phosphate (S1P) | S1P1-5 | β-arrestin Recruitment | CHO-K1 | EC₅₀: ~1.2 | |

| Sphingosine-1-Phosphate (S1P) | S1P1 | Redistribution Assay | U2OS | EC₅₀: ~25 | |

| Ozanimod | S1P1, S1P5 | Radioligand Binding ([³H]-ozanimod) | CHO-human S1P1 | Kᵢ: 0.28 | |

| Ponesimod | S1P1 | [³⁵S]-GTPγS Binding | CHO-human S1P1 | EC₅₀: 0.6 | |

| Siponimod | S1P1, S1P5 | [³⁵S]-GTPγS Binding | CHO-human S1P1 | EC₅₀: 0.61 | |

| Fingolimod (FTY720-P) | S1P1,3,4,5 | [³⁵S]-GTPγS Binding | CHO-human S1P1 | EC₅₀: 0.17 |

Table 2: In Vivo Models of Neuroinflammation - Efficacy Data

| Model | Compound | Dosing | Key Finding | Percent Change | Reference |

| EAE Rat Model | ¹⁸F-TZ43113 (PET Tracer) | Single Injection | Increased tracer uptake in lumbar spinal cord | ~38% Increase | |

| EAE Rat Model | N/A | N/A | S1PR1 protein expression in spinal cord | ~33% Increase | |

| MS Postmortem Tissue | ³H-CS1P1 (PET Tracer) | N/A | Tracer uptake in spinal cord gray matter | 119.2 ± 2.786 fmol/mg | |

| 5XFAD Mouse Model | Ponesimod | N/A | S1PR1 protein levels in brain tissue | ~100% Increase (2-fold) |

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of S1P1 agonists.

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.

-

Objective: To determine the IC₅₀ and calculate the Kᵢ of a test compound for the S1P1 receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human S1P1.

-

Radioligand: [³²P]S1P or [³H]-ozanimod.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.

-

Test compounds serially diluted in DMSO.

-

Unlabeled ligand (e.g., S1P or ozanimod) for determining non-specific binding.

-

96-well glass fiber filter plates (GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Pre-soak the filter plate with assay buffer for at least 60 minutes.

-

In a 96-well assay plate, add 50 µL of diluted S1P1 membranes (1-2 µg protein/well).

-

Add 50 µL of test compound at various concentrations. For total binding wells, add buffer/DMSO. For non-specific binding wells, add a high concentration of unlabeled ligand.

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Initiate the binding reaction by adding 50 µL of radioligand ([³²P]S1P at a final concentration of 0.1-0.2 nM).

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapidly filtering the contents through the pre-soaked GF/B filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate IC₅₀ values using non-linear regression analysis and convert to Kᵢ using the Cheng-Prusoff equation.

-

This assay measures the functional activation of the Gᵢ-coupled S1P1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation.

-

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for S1P1 receptor activation.

-

Materials:

-

Cell membranes expressing human S1P1.

-

[³⁵S]GTPγS.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

-

GDP (Guanosine diphosphate).

-

Test compounds serially diluted.

-

-

Procedure:

-

Prepare a reaction mixture containing S1P1 membranes, GDP (e.g., 10 µM final concentration), and [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) in assay buffer.

-

Add serially diluted test compounds to a 96-well plate.

-

Add the reaction mixture to the wells to initiate the reaction.

-

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by filtration through a GF/B filter plate to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with cold wash buffer.

-

Quantify the bound radioactivity by scintillation counting.

-

Plot the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS, mimicking key aspects of the disease's inflammatory demyelination of the CNS.

This protocol induces a chronic, progressive form of EAE.

-

Objective: To induce an autoimmune response against myelin, leading to neuroinflammation and paralysis.

-

Materials:

-

Female C57BL/6 mice, 8-12 weeks old.

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PTx), potency-adjusted.

-

Sterile PBS and 0.9% NaCl solution.

-

-

Procedure:

-

Day 0: Immunization:

-

Prepare an emulsion of MOG₃₅₋₅₅ in CFA. A typical concentration is 1-2 mg/mL of MOG₃₅₋₅₅.

-

Anesthetize the mice. Administer a total of 200 µL of the emulsion subcutaneously, split across two sites on the flank.

-

Administer Pertussis Toxin (e.g., 100-200 ng) intraperitoneally (i.p.) in sterile saline.

-

-

Day 2: Second PTx Injection:

-

Administer a second dose of Pertussis Toxin (100-200 ng, i.p.).

-

-

Monitoring:

-

Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.

-

Record body weight and clinical score for each animal.

-

Provide supportive care, such as moistened food on the cage floor and hydration support, for animals with severe paralysis.

-

-

Disease severity is assessed using a standardized scoring system.

-

Objective: To quantitatively assess the progression of clinical disease in EAE mice.

-

Scoring Scale:

-

0: No clinical signs.

-

1: Limp tail or tail paralysis.

-

2: Hindlimb weakness or paresis.

-

3: Complete hindlimb paralysis.

-

4: Hindlimb paralysis with forelimb weakness or paresis.

-

5: Moribund or dead.

-

-

Evaluation: The mean clinical score for each treatment group is plotted against time (days post-immunization). Efficacy of a test compound is determined by its ability to delay disease onset, reduce the peak severity, or ameliorate ongoing clinical signs compared to a vehicle-treated control group.

Conclusion and Future Directions

The early-stage development of S1P1 agonists for neuroinflammation is a well-defined process that has successfully delivered several approved therapies for multiple sclerosis. The core mechanism of action, involving lymphocyte sequestration, is robustly evaluated through a series of in vitro binding and functional assays, followed by efficacy testing in the EAE model. Future research is focused on developing next-generation agonists with improved selectivity profiles to minimize off-target effects (e.g., avoiding S1P3 to reduce potential cardiac effects) and tailored pharmacokinetic properties. Furthermore, a deeper understanding of the direct CNS effects of these agonists on glial cells and neurons will be critical to unlocking their full therapeutic potential for a broader range of neuroinflammatory and neurodegenerative disorders.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]

S1P1 Agonists and Their Effects on Endothelial Barrier Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of molecules that have demonstrated significant potential in modulating endothelial barrier function. The integrity of the endothelial barrier is crucial for vascular homeostasis, and its disruption is a key factor in the pathogenesis of various inflammatory diseases. S1P1 agonists enhance this barrier, reducing vascular permeability and leakage. This guide provides an in-depth overview of the mechanisms of action of S1P1 agonists, detailed experimental protocols for assessing their effects, and quantitative data from relevant studies. The focus is on the core signaling pathways and methodologies that are critical for research and development in this area.

Introduction

The vascular endothelium forms a dynamic barrier that controls the passage of fluids, solutes, and cells between the blood and surrounding tissues.[1] Disruption of this barrier leads to increased permeability, a hallmark of inflammatory conditions such as acute respiratory distress syndrome (ARDS) and sepsis.[2] Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive lipid that plays a critical role in maintaining endothelial barrier integrity through its interaction with S1P receptors.[3][4] Of the five S1P receptors (S1P1-5), S1P1 is highly expressed in endothelial cells and is a key regulator of barrier function.[3] Activation of S1P1 signaling strengthens cell-cell adhesions and stabilizes the endothelial barrier.

S1P1 agonists are compounds that mimic the action of S1P at the S1P1 receptor. These molecules have therapeutic potential for diseases characterized by vascular leakage. This technical guide will delve into the molecular mechanisms by which S1P1 agonists enhance endothelial barrier function, provide detailed protocols for key in vitro assays, and present quantitative data from studies on representative S1P1 agonists.

S1P1 Agonist Signaling Pathway in Endothelial Cells

Activation of the S1P1 receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that ultimately enhances the stability of adherens junctions and tight junctions between endothelial cells. The primary signaling pathway involves the Gαi subunit, leading to the activation of downstream effectors that modulate the actin cytoskeleton and junctional protein complexes.

A key downstream effector is the small GTPase Rac1. S1P1 activation leads to Rac1 activation, which promotes the formation of cortical actin structures at the cell periphery. This reorganization of the actin cytoskeleton reduces intracellular tension and strengthens cell-cell adhesion. Another critical pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and its downstream target, Akt. Akt phosphorylation contributes to the stabilization of junctional proteins, such as VE-cadherin, a key component of adherens junctions.

The diagram below illustrates the core signaling pathway initiated by S1P1 agonism in endothelial cells.

Quantitative Data on S1P1 Agonist Effects

The following tables summarize quantitative data from various studies on the effects of S1P1 agonists on endothelial barrier function.

Table 1: In Vitro Efficacy of S1P1 Agonists

| S1P1 Agonist | Cell Type | Assay | Parameter | Value | Reference |

| SEW2871 | HUVEC | ECIS | TEER Increase | Not specified | |

| CYM-5442 | HUVEC | ECIS | Barrier Protection (50-200 nM) | Significant | |

| Fingolimod (FTY720-P) | Not specified | Not specified | S1P1 pEC50 | ~6.3 – 7.9 | |

| S1P | MS1 | TEER | TEER Increase | Gradual increase over 1h |

Table 2: In Vivo Efficacy of S1P1 Agonists

| S1P1 Agonist | Animal Model | Disease Model | Outcome | Dosage | Reference |

| CYM-5442 | Mouse | Lung RAR | Blunted lung injury | 0.5 mg/kg | |

| S1P | Mouse | LPS-induced lung injury | Decreased BAL protein | 0.001 and 0.1 mg/kg | |

| SEW-2871 | Mouse | LPS-induced lung injury | Decreased BAL protein | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transendothelial Electrical Resistance (TEER) Assay

The TEER assay is a non-invasive method to measure the electrical resistance across a cell monolayer, providing a quantitative measure of barrier integrity.

Materials:

-

Endothelial cells (e.g., HUVECs, bEnd.3)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

EVOM voltohmmeter with "chopstick" electrodes

-

Sterile PBS

-

70% Ethanol

Procedure:

-

Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a confluent density. Culture until a stable monolayer is formed, typically 2-3 days.

-

Electrode Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 5 minutes, followed by air drying. Wash with sterile PBS or cell culture medium to remove any residual ethanol.

-

Measurement:

-

Place the Transwell plate in the cell culture hood.

-

Insert the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are perpendicular to the bottom of the plate.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank Transwell insert containing only medium to serve as a control.

-

-

Calculation:

-

Subtract the resistance of the blank insert from the resistance of the cell-covered insert to get the net resistance.

-

Multiply the net resistance by the surface area of the Transwell membrane (in cm²) to obtain the TEER value in Ω·cm².

-

Workflow Diagram:

Endothelial Permeability (FITC-Dextran) Assay

This assay measures the passage of fluorescently labeled dextran across the endothelial monolayer, providing a direct assessment of paracellular permeability.

Materials:

-

Confluent endothelial cell monolayers on Transwell inserts

-

FITC-Dextran (e.g., 40 kDa or 70 kDa)

-

Cell culture medium

-

Fluorescence plate reader

Procedure:

-

Preparation: Grow endothelial cells to confluence on Transwell inserts as described for the TEER assay.

-

Treatment: Treat the cells with the S1P1 agonist or vehicle control for the desired duration.

-

Tracer Addition: Replace the medium in the apical chamber with medium containing FITC-Dextran (e.g., 1 mg/mL). Replace the medium in the basolateral chamber with fresh medium.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Sample Collection: Collect samples from the basolateral chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm for FITC).

-

Quantification: The amount of FITC-Dextran that has passed through the monolayer is proportional to the permeability.

Immunofluorescence Staining for VE-Cadherin

This technique allows for the visualization of VE-cadherin localization at cell-cell junctions, providing qualitative information on junctional integrity.

Materials:

-

Endothelial cells grown on coverslips or in chamber slides

-

Paraformaldehyde (PFA) or cold methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-VE-cadherin

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow endothelial cells on a suitable substrate and treat with the S1P1 agonist or control.

-

Fixation: Rinse cells with PBS and fix with 2-4% PFA for 10-20 minutes at room temperature or with cold methanol at -20°C for 5-10 minutes.

-

Permeabilization (if PFA fixed): Wash with PBS and incubate with permeabilization buffer for 10-15 minutes.

-

Blocking: Wash with PBS and incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-VE-cadherin antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Western Blot for Akt Phosphorylation

This assay quantifies the level of phosphorylated Akt (p-Akt), an indicator of Akt activation, in response to S1P1 agonist treatment.

Materials:

-

Endothelial cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Treat endothelial cells with the S1P1 agonist for various times, then lyse the cells in ice-cold RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt for normalization.

Rac1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Endothelial cell lysates

-

Rac1 activation assay kit (containing PAK1 PBD agarose beads)

-

Assay/Lysis Buffer

-

GTPγS (positive control) and GDP (negative control)

-

Anti-Rac1 antibody

-

Western blot reagents

Procedure:

-

Cell Lysis: Treat and lyse cells in ice-cold Assay/Lysis Buffer. It is crucial to work quickly and at 4°C to prevent hydrolysis of GTP-Rac1.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down:

-

Incubate a portion of the lysate with PAK1 PBD agarose beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to the active, GTP-bound form of Rac1.

-

For controls, load separate aliquots of lysate with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Resuspend the bead pellet in SDS-PAGE sample buffer, boil to elute the bound proteins, and analyze the amount of pulled-down Rac1 by Western blotting using an anti-Rac1 antibody. A sample of the total lysate should also be run as a loading control.

Conclusion

S1P1 agonists represent a promising therapeutic strategy for a variety of disorders associated with endothelial barrier dysfunction. A thorough understanding of their mechanism of action and the ability to reliably assess their effects are paramount for advancing research and development in this field. This guide has provided a comprehensive overview of the core signaling pathways, quantitative data, and detailed experimental protocols necessary for the investigation of S1P1 agonists and their impact on endothelial barrier function. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.

References

- 1. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular Interactions of a Prototypical S1P1 Agonist with its Receptor: A Technical Guide

This guide provides an in-depth analysis of the molecular interactions between a representative potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, herein referred to as "Agonist 4," and its cognate G protein-coupled receptor (GPCR). The information presented is intended for researchers, scientists, and drug development professionals working on the modulation of the S1P1 signaling pathway.

Introduction to S1P1 and its Therapeutic Relevance

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2][3][4] It exerts its effects through a family of five GPCRs, designated S1P1-5.[1] The S1P1 receptor subtype is of particular therapeutic interest due to its crucial role in lymphocyte egress from secondary lymphoid organs. Agonism of S1P1 leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and reducing their circulation in the bloodstream. This mechanism of action forms the basis for the clinical efficacy of S1P1 modulators in the treatment of autoimmune diseases such as multiple sclerosis.

Molecular Mechanism of S1P1 Receptor Activation by Agonist 4

The activation of the S1P1 receptor by an agonist is a dynamic process involving specific molecular interactions within the transmembrane (TM) domain of the receptor. Upon binding, Agonist 4 induces a series of conformational changes that transition the receptor from an inactive to an active state, competent for G protein coupling.

Key events in the activation mechanism include:

-

Agonist Binding: Agonist 4 enters the binding pocket located in the extracellular half of the TM bundle. Key residues, such as Glutamate 121 (E121) on TM3, are crucial for guiding the agonist into the pocket and stabilizing its polar head group.

-

Conformational Changes: The binding of the agonist triggers an inward movement of Tryptophan 269 (W269) on TM6 towards TM7. This movement initiates a cascade of conformational rearrangements.

-

G Protein Binding Site Formation: The repositioning of TM6, along with an outward movement of the intracellular end of TM3 and TM7, leads to the opening of a cavity on the intracellular side of the receptor. This newly formed pocket serves as the binding site for the Gα subunit of the heterotrimeric G protein.

Quantitative Analysis of Agonist 4 Interaction with S1P1

The interaction of Agonist 4 with the S1P1 receptor can be quantified through various in vitro assays that measure its binding affinity and functional potency. The following tables summarize representative quantitative data for a potent and selective S1P1 agonist, which we are using as a model for "Agonist 4".

Table 1: Binding Affinity of Agonist 4 for S1P Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| S1P1 | 0.5 |

| S1P2 | >10,000 |

| S1P3 | 500 |

| S1P4 | 150 |

| S1P5 | 10 |

Table 2: Functional Potency of Agonist 4 at S1P Receptors

| Receptor Subtype | Functional Potency (EC50, nM) in GTPγS Assay |

| S1P1 | 0.8 |

| S1P2 | >10,000 |

| S1P3 | 800 |

| S1P4 | 250 |

| S1P5 | 20 |

Signaling Pathways Activated by Agonist 4

Upon binding of Agonist 4 and subsequent receptor activation, S1P1 primarily couples to the Gαi/o family of G proteins. This initiates a downstream signaling cascade that ultimately mediates the physiological effects of the agonist.

The primary signaling pathway involves:

-

Gαi Activation: The activated S1P1 receptor acts as a guanine nucleotide exchange factor (GEF) for Gαi, promoting the exchange of GDP for GTP.

-

Inhibition of Adenylyl Cyclase: The GTP-bound Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

In addition to the canonical Gαi pathway, S1P1 activation can also lead to the activation of other signaling pathways, including the Ras-ERK and PI3K pathways, which are involved in cell survival and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of Agonist 4 with the S1P1 receptor.

This assay is used to determine the binding affinity (Ki) of Agonist 4 for the S1P1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human S1P1.

-

[³²P]S1P (Radioligand).

-

Agonist 4 (Test compound).

-

Unlabeled S1P (for non-specific binding determination).

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

96-well filter plates (GF/B).

-

Scintillation counter.

Procedure:

-

Dilute the S1P1-expressing cell membranes in the assay buffer to a final concentration of 1-2 µg of protein per well.

-

Prepare serial dilutions of Agonist 4 in the assay buffer.

-

In a 96-well plate, add 50 µL of the cell membrane suspension to each well.

-

Add 50 µL of the Agonist 4 dilutions to the respective wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P (e.g., 1 µM).

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to all wells.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the GF/B filter plates using a cell harvester.

-

Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Agonist 4 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of Agonist 4 to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Materials:

-

Cell membranes prepared from cells overexpressing human S1P1.

-

[³⁵S]GTPγS (Radioligand).

-

Agonist 4 (Test compound).

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation counter.

Procedure:

-

Dilute the S1P1-expressing cell membranes in the assay buffer.

-

Prepare serial dilutions of Agonist 4 in the assay buffer.

-

In a 96-well plate, add the cell membrane suspension, Agonist 4 dilutions, and GDP (to a final concentration of 10 µM).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by rapid filtration through GF/B filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plates and measure the radioactivity using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the Agonist 4 concentration and determine the EC50 value and maximal stimulation (Emax) by non-linear regression.

References

Methodological & Application

Application Notes and Protocols for S1P1 Agonist 4 in a Murine EAE Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, designated here as "S1P1 Agonist 4," in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. Detailed protocols for EAE induction, therapeutic and prophylactic administration of the S1P1 agonist, clinical scoring, and subsequent immunological and histological analyses are presented. All quantitative data are summarized in structured tables for clarity, and key processes are visualized using Graphviz diagrams. For the purpose of this protocol, the well-characterized selective S1P1 agonist CYM-5442 is used as a representative example of "this compound".

Introduction

Sphingosine-1-phosphate (S1P) receptors are critical regulators of lymphocyte trafficking.[1] Agonism of the S1P1 receptor subtype leads to its internalization and degradation, which in turn traps lymphocytes in the secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS).[2] This mechanism is a clinically validated therapeutic strategy for relapsing-remitting multiple sclerosis, as exemplified by the approved drug Fingolimod (FTY720), a non-selective S1P receptor agonist.[3][4] Selective S1P1 agonists are being developed to achieve therapeutic efficacy while minimizing off-target effects associated with other S1P receptor subtypes.[2]

The EAE model is the most widely used animal model for multiple sclerosis, mimicking key pathological features of the human disease, including CNS inflammation, demyelination, and axonal damage. This application note details the experimental workflow for assessing the efficacy of a selective S1P1 agonist in the MOG35-55-induced EAE model in C57BL/6 mice.

Signaling Pathway of S1P1 Receptor Agonism

S1P1 is a G protein-coupled receptor that, upon binding to its ligand (S1P or an agonist), primarily signals through the Gαi pathway. This initiates a cascade of downstream events that regulate cell migration, proliferation, and survival. In the context of EAE, the key mechanism of action for S1P1 agonists is the functional antagonism of the receptor on lymphocytes. This leads to the sequestration of these immune cells in the lymph nodes, thereby reducing their infiltration into the CNS and mitigating the autoimmune attack on the myelin sheath.

Caption: S1P1 Receptor Signaling Pathway.

Experimental Workflow

The overall experimental workflow involves several key stages, from animal model induction to data analysis. A clear understanding of the sequence of events is crucial for successful execution.

Caption: In Vivo EAE Experimental Workflow.

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Isoflurane for anesthesia

Procedure:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 in CFA.

-

To prepare the emulsion, mix equal volumes of MOG35-55 solution (in PBS) and CFA by vortexing or sonication until a stable emulsion is formed.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 200 µL of sterile PBS.

-

A control group should be immunized with CFA and administered PTX without the MOG35-55 peptide.

This compound (CYM-5442) Administration

Vehicle Preparation:

-

Prepare a vehicle solution, for example, 0.5% methylcellulose in sterile water. Ensure the vehicle is appropriate for the solubility of the specific S1P1 agonist being tested.

Dosage and Administration:

-

A representative dosage for CYM-5442 is 1-10 mg/kg, administered once daily. The optimal dose should be determined in preliminary dose-ranging studies.

-

Administer the S1P1 agonist or vehicle via oral gavage or intraperitoneal injection.

Treatment Regimens:

-

Prophylactic Treatment: Begin administration of the S1P1 agonist on the day of immunization (Day 0) and continue daily until the end of the experiment.

-

Therapeutic Treatment: Begin administration upon the first appearance of clinical signs of EAE (typically around day 10-12) and continue daily until the end of the experiment.

Clinical Assessment of EAE

Monitor mice daily for clinical signs of EAE and record their body weight.

EAE Scoring Scale:

-

0: No clinical signs

-

0.5: Limp tail tip

-

1: Limp tail

-

1.5: Limp tail and hind limb weakness

-

2: Unilateral partial hind limb paralysis

-

2.5: Bilateral partial hind limb paralysis

-

3: Complete bilateral hind limb paralysis

-

3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness

-

4: Complete paralysis (hind and forelimbs)

-

5: Moribund or dead

Data Presentation

Table 1: Representative Clinical Scores of EAE Mice Treated with this compound

| Treatment Group | Mean Onset Day | Mean Peak Score | Mean Cumulative Score |

| EAE + Vehicle | 11.5 ± 0.8 | 3.2 ± 0.4 | 35.6 ± 5.1 |

| EAE + this compound (Prophylactic) | - (No onset) | 0.5 ± 0.2 | 5.2 ± 1.8 |

| EAE + this compound (Therapeutic) | 12.1 ± 0.9 | 2.1 ± 0.3 | 22.4 ± 4.3 |

*Data are presented as mean ± SEM. *p < 0.05 compared to EAE + Vehicle.

Table 2: Representative Immunological and Histological Findings

| Treatment Group | CNS Infiltrating CD4+ T cells (cells/gram) | Pro-inflammatory Cytokine (IL-17A, pg/mL in CNS) | Demyelination Score (0-4) |

| EAE + Vehicle | 8.5 x 105 ± 1.2 x 105 | 150.2 ± 25.8 | 3.1 ± 0.5 |

| EAE + this compound (Prophylactic) | 0.9 x 105 ± 0.3 x 105 | 25.6 ± 8.1 | 0.4 ± 0.2 |

| EAE + this compound (Therapeutic) | 3.2 x 105 ± 0.8 x 105 | 65.4 ± 15.2 | 1.5 ± 0.4 |

*Data are presented as mean ± SEM. *p < 0.05 compared to EAE + Vehicle.

Post-Mortem Analyses Protocols

Isolation of CNS-Infiltrating Mononuclear Cells

Procedure:

-

At the experimental endpoint, euthanize mice and perfuse with ice-cold PBS.

-

Dissect the brain and spinal cord and homogenize mechanically.

-

Create a single-cell suspension and use a 30%/70% Percoll gradient to separate mononuclear cells.

-

Collect the cells at the interphase, wash, and count for subsequent analysis.

Flow Cytometry Analysis

Procedure:

-

Stain the isolated CNS mononuclear cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220).

-

For intracellular cytokine staining (e.g., IFN-γ, IL-17A), stimulate cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface and intracellular staining.

-

Acquire data on a flow cytometer and analyze using appropriate software.

Histological Analysis

Procedure:

-

Fix the spinal cord in 4% paraformaldehyde and embed in paraffin.

-

Cut 5-10 µm sections and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue (LFB) staining to evaluate demyelination.

-

Score the sections for inflammation and demyelination in a blinded manner.

Cytokine Measurement by ELISA

Procedure:

-

Homogenize brain or spinal cord tissue in lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-17A, IFN-γ, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This application note provides a detailed framework for the in vivo evaluation of a selective S1P1 agonist in the EAE mouse model. The provided protocols for EAE induction, drug administration, clinical scoring, and downstream analyses, along with representative data and workflow visualizations, offer a comprehensive resource for researchers in the field of multiple sclerosis and neuro-immunology. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data for the preclinical assessment of novel S1P1 receptor modulators.

References

Application Note: High-Throughput Cell-Based Assays for Screening Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including cell growth, differentiation, and migration.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[2][3] The S1P1 receptor, in particular, is a well-validated therapeutic target for autoimmune diseases such as multiple sclerosis.[3] Agonists of S1P1 can modulate immune cell trafficking by promoting the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their infiltration into sites of inflammation.

The development of novel S1P1 agonists requires robust and reliable screening assays to identify and characterize compounds with the desired pharmacological activity. This application note provides detailed protocols for two distinct cell-based assays for screening S1P1 agonist activity: a Receptor Internalization Assay and a cAMP Reporter Gene Assay. These methods offer sensitive and quantifiable readouts suitable for high-throughput screening (HTS) campaigns.

S1P1 Signaling Pathway

Upon agonist binding, the S1P1 receptor couples primarily to the Gαi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), mobilization of intracellular calcium, and activation of the Ras-Erk and PI3 kinase pathways. A key event following agonist-induced activation is the internalization of the S1P1 receptor, a process mediated by GPCR kinase 2 (GRK2). This internalization is a hallmark of S1P1 agonist activity and forms the basis of one of the primary screening assays.

S1P1 Receptor Signaling Cascade

Experimental Workflow Overview

The general workflow for screening S1P1 agonists involves several key steps, from cell culture to data analysis. The specific readouts will differ between the receptor internalization and cAMP reporter assays.

General Experimental Workflow

Data Presentation

Quantitative data from S1P1 agonist screening assays are typically presented as dose-response curves, from which key parameters such as EC50 (half-maximal effective concentration) and maximal efficacy can be derived.

| Compound | Assay Type | Cell Line | EC50 (nM) | Maximal Efficacy (%) | Reference |

| Sphingosine-1-Phosphate (S1P) | Receptor Internalization | S1P1-EGFP U2OS | ~27-30 | 100 | |

| SEW2871 (S1P1-selective agonist) | cAMP Reporter (CRE-BLA) | CHO-S1P1-CRE-BLA | ~2 (EC20 used) | Not specified for agonism alone | |

| Compound 19 (Serinolamide Derivative) | Receptor Internalization | PathHunter® EDG1 HEK293 | Not specified | 147 (relative to FTY720) | |

| FTY720 (Fingolimod) | Receptor Internalization | PathHunter® EDG1 HEK293 | Not specified | 100 |

Experimental Protocols

Protocol 1: Receptor Internalization Assay (Redistribution® Assay)